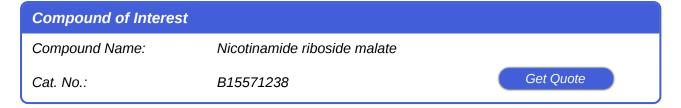


An In-depth Technical Guide to the Chemical Structure of Nicotinamide Riboside Malate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of **nicotinamide riboside malate**. The information is intended to support research and development efforts in the fields of cellular metabolism, aging, and therapeutics.

Chemical Structure and Properties

Nicotinamide riboside malate is a salt comprised of the positively charged nicotinamide riboside (NR) cation and the negatively charged malate anion. This formulation enhances the stability and bioavailability of nicotinamide riboside, a naturally occurring vitamin B3 analog and a potent precursor to nicotinamide adenine dinucleotide (NAD+).

IUPAC Name: 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;(2S)-2-hydroxybutanedioate[1]

Molecular Formula: C₁₅H₂₀N₂O₁₀[1]

Chemical Structure:

Nicotinamide Riboside (NR): This component consists of a nicotinamide ring linked to a
ribose sugar. The nitrogen atom of the pyridine ring in nicotinamide is quaternized, giving the
molecule a positive charge.



 Malate: Malate is the deprotonated form of malic acid, a dicarboxylic acid that plays a central role in cellular metabolism.

The combination of these two molecules results in a stable, crystalline salt.[2]

Physicochemical Properties

Quantitative data for **nicotinamide riboside malate** is summarized below.

Property	Value	Reference
Molecular Weight	388.33 g/mol	[1]
Appearance	White to off-white crystalline powder	
Solubility	Highly soluble in water. Soluble in H ₂ O at 116.67 mg/mL (with sonication).	[3]
Storage Conditions	Powder: -20°C for 3 years. In solvent: -80°C for 1 year.	[4]

Crystal Structure Data

The crystalline form of nicotinamide- β -D-riboside L-hydrogen malate has been characterized by X-ray diffraction.

Crystal Syste m	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	y (°)	Volum e (ų)
Monocli nic	P21	10.1234 (4)	6.1384(2)	13.5678 (5)	90	109.468 (2)	90	794.78(5)

Data for Nicotinamide- β -D-riboside L-hydrogen malate.

Experimental Protocols



This section provides detailed methodologies for the synthesis and analysis of **nicotinamide riboside malate**, as well as a key biological assay.

Synthesis of Nicotinamide Riboside Malate

This protocol describes a general method for the synthesis of **nicotinamide riboside malate**, adapted from literature procedures.[2]

Materials:

- Nicotinamide Riboside Chloride (NR-Cl)
- DL-Malic Acid
- Solvent (e.g., water, ethanol)
- Base (e.g., sodium hydroxide)

Procedure:

- Dissolution: Dissolve DL-malic acid in the chosen solvent with stirring.
- Reaction: Add nicotinamide riboside chloride and a suitable base to the malic acid solution.
 The reaction proceeds via an ion exchange mechanism.
- Crystallization: Cool the reaction mixture to induce crystallization of nicotinamide riboside malate.
- Isolation: Filter the crystals and wash with a cold solvent.
- Drying: Dry the purified crystals under vacuum.

Purification:

Recrystallization can be performed to obtain high-purity crystals. A common method involves dissolving the crude product in a minimal amount of hot water and then adding a less polar solvent like ethanol to induce precipitation of the purified salt upon cooling.[2]



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Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the analysis of **nicotinamide riboside malate**.

Chromatographic Conditions:

Parameter	Condition
Column	Atlantis T3 (4.6 mm × 250 mm, 5 μm) or equivalent
Column Temperature	30°C
Mobile Phase A	0.12 g/L Ammonium Formate in water, pH adjusted to 3.9 with Formic Acid
Mobile Phase B	Acetonitrile
Flow Rate	0.8 mL/min
Detector Wavelength	254 nm
Injection Volume	10 μL

Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	100	0
10	100	0
20	85	15
30	85	15
31	100	0
40	100	0



Solution Preparation:

- · Blank Solution: High-purity water.
- Test Solution: Accurately weigh approximately 10 mg of nicotinamide riboside malate, dissolve in high-purity water, and dilute to 10 mL.
- Reference Solution: Prepare a solution of certified reference standard (CRS) of nicotinamide riboside malate at a known concentration in high-purity water.

Analytical Procedure:

- Inject the blank, reference, and test solutions sequentially.
- Record the chromatograms.
- Quantify the nicotinamide riboside malate in the test solution by comparing its peak area
 to that of the reference solution using the external standard method.

Quantification of Intracellular NAD+ Levels by HPLC

This protocol details a method for measuring intracellular NAD+ concentrations in cultured cells following supplementation with a NAD+ precursor like **nicotinamide riboside malate**.[5]

Materials:

- Cultured cells
- Phosphate-buffered saline (PBS), ice-cold
- Perchloric acid (HClO₄), 0.6 M, ice-cold
- Potassium carbonate (K₂CO₃), 3 M
- Potassium phosphate buffer (0.1 M, pH 7.0)
- HPLC system with a C18 reverse-phase column
- NAD+ standard solution



Procedure:

- Cell Culture and Treatment: Culture cells to the desired confluency and treat with nicotinamide riboside malate for the desired time.
- Cell Harvesting:
 - Aspirate the culture medium.
 - Wash the cells twice with ice-cold PBS.
 - Add 400 μL of ice-cold 0.6 M HClO₄ to the culture plate to lyse the cells and precipitate proteins.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Extraction:
 - Vortex the cell lysate vigorously.
 - Centrifuge at 12,000 x g for 5 minutes at 4°C.
 - Collect the supernatant (the acid extract).
- Neutralization:
 - Add 100 μL of 3 M K₂CO₃ to the acid extract to neutralize the HClO₄.
 - Vortex and centrifuge at 12,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate precipitate.
 - Collect the supernatant containing the NAD+.
- HPLC Analysis:
 - Inject a known volume of the neutralized extract onto a C18 column.
 - Elute with a gradient of potassium phosphate buffer and methanol.

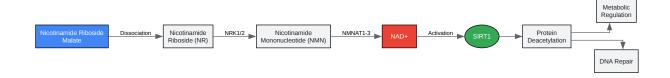


- Detect NAD+ by UV absorbance at 260 nm.
- Quantification:
 - Prepare a standard curve using known concentrations of NAD+.
 - Determine the concentration of NAD+ in the samples by comparing their peak areas to the standard curve.
 - Normalize the NAD+ concentration to the total protein content of the cell lysate, determined by a separate protein assay (e.g., BCA assay).

Biological Significance and Signaling Pathways

Nicotinamide riboside is a key precursor in the salvage pathway for NAD+ biosynthesis.[6] NAD+ is an essential coenzyme in cellular redox reactions and a substrate for several signaling enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs).[6] Malate is an intermediate in the citric acid (TCA) cycle, a central pathway in energy metabolism.[2]

Nicotinamide Riboside and NAD+ Synthesis/Sirtuin Activation

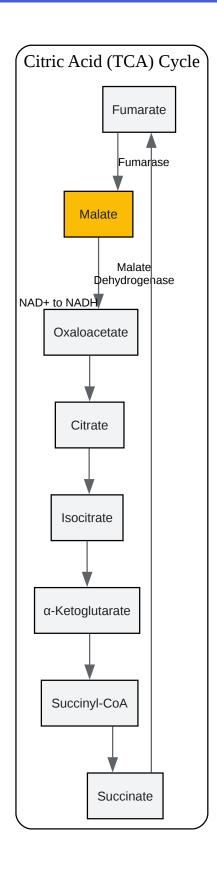


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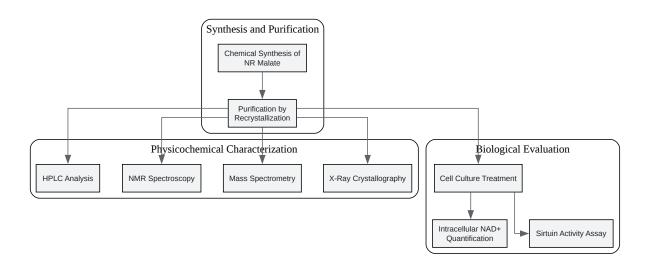
Nicotinamide Riboside to NAD+ Pathway and SIRT1 Activation.

Role of Malate in the Citric Acid (TCA) Cycle









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